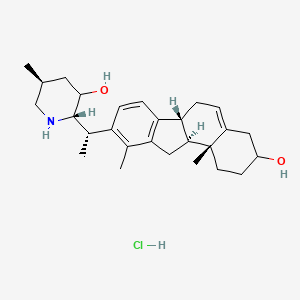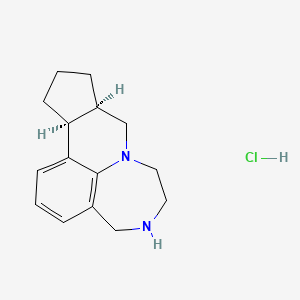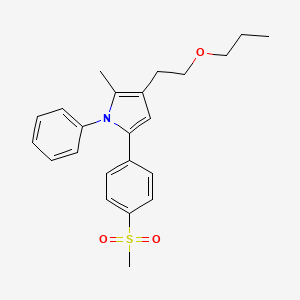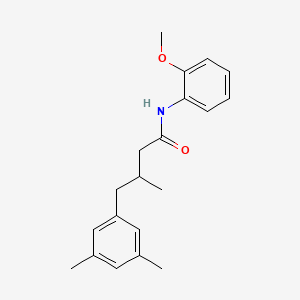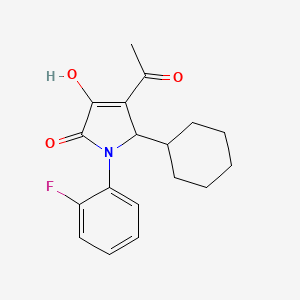
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-
Übersicht
Beschreibung
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has shown to have significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study on the synthesis, characterization, and reactivity of related heterocyclic molecules, exploring aspects like molecular stability, charge transfer, and potential for non-linear optics applications. This includes the analysis of hyper-conjugative interactions and charge delocalization (Murthy et al., 2017).
Library Creation for Drug Discovery
- Development of a convenient procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. More than 3000 pyrrolones were synthesized, demonstrating the scope of this approach for creating diverse chemical libraries (Ryabukhin et al., 2012).
Antioxidant Activity
- Investigation into the antioxidant activity of 3-pyrroline-2-ones derivatives. A particular derivative showed promising radical scavenging activity, comparable to conventional antioxidants, suggesting potential applications in physiological environments (Nguyen et al., 2022).
Methodologies for Synthesis
- Various studies focusing on the methodologies for synthesizing derivatives of 2H-pyrrol-2-one and their potential applications in different fields, such as organic synthesis and pharmaceuticals (Yoshida et al., 2002).
Potential in Cancer Drug Development
- A study on the reaction of isocyanides and chalcones, leading to the efficient synthesis of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones, which could be significant in developing new anti-cancer drugs (Adib et al., 2007).
Photochemical Applications
- Research into the photochemical radical cyclization of γ, δ-unsaturated oximes to create 3,4-dihydro-2H-pyrroles, highlighting potential applications in photochemistry and material sciences (Kitamura et al., 2005).
Molecular Structure Studies
- Analysis of molecular structures of pyrrole derivatives and their interactions, contributing to the understanding of chemical bonding and molecular properties in organic chemistry (Abe et al., 1990).
Cholesterol Biosynthesis Inhibition
- Exploration of derivatives of 2H-pyrrol-2-one for their potential in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, with implications for cardiovascular drug development (Roth et al., 1990).
Eigenschaften
IUPAC Name |
3-acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h5-6,9-10,12,16,22H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZOCRXWIIRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



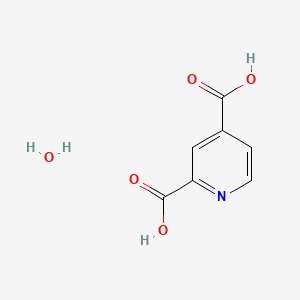
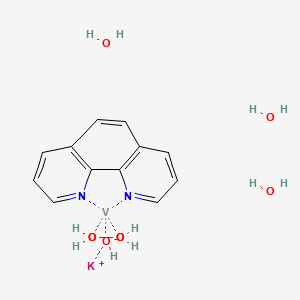
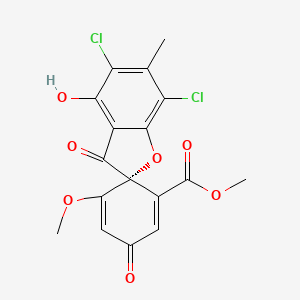
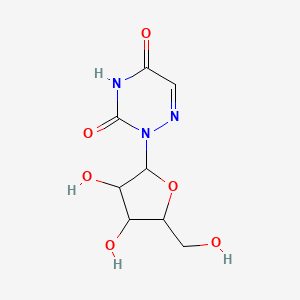
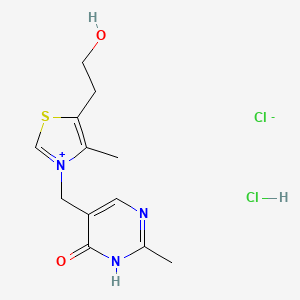
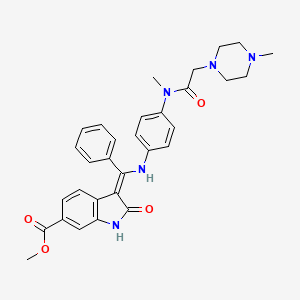
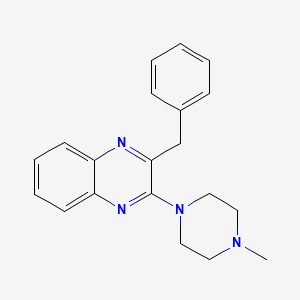
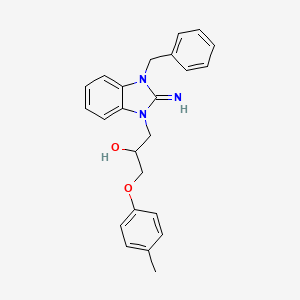
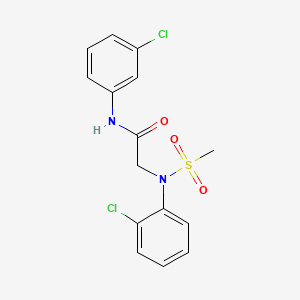
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
